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An in-depth analysis of the historical, toxicological, and regulatory context surrounding the

discontinuation of a once-common analgesic.

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical context

surrounding the withdrawal of phenacetin from the pharmaceutical market. Aimed at

researchers, scientists, and drug development professionals, this document delves into the key

scientific evidence and regulatory actions that led to the cessation of its use. It details the

toxicological findings, particularly nephrotoxicity and carcinogenicity, supported by quantitative

data from pivotal studies, detailed experimental protocols, and visualizations of the underlying

molecular pathways.

Introduction: The Rise and Fall of a Household
Analgesic
Introduced in 1887, phenacetin was a widely used over-the-counter analgesic and antipyretic

for nearly a century.[1][2][3] Often formulated in combination with aspirin and caffeine, it was a

common remedy for pain and fever. However, mounting evidence of severe adverse effects,

primarily kidney damage (analgesic nephropathy) and cancer, led to its gradual withdrawal from

markets worldwide.[4][5] This document will explore the scientific journey that unmasked the

dark side of this once-popular medication.
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Regulatory Timeline of Phenacetin's Withdrawal
The prohibition of phenacetin was a global effort, with various countries taking action as the

scientific evidence of its dangers became irrefutable. Canada was among the first to act,

withdrawing phenacetin from the market in 1978.[1] The United Kingdom followed suit in 1980,

and the United States Food and Drug Administration (FDA) ordered its removal in November

1983, citing its carcinogenic and kidney-damaging properties.[1][4][5] Other countries, including

Australia (1977), Germany (1986), and Belgium (1987), also banned the substance.[1]

The Core of the Controversy: Nephrotoxicity and
Carcinogenicity
The primary drivers for the withdrawal of phenacetin were its strong association with two

severe and often fatal conditions: analgesic nephropathy and urothelial carcinoma.

Analgesic Nephropathy: A Unique Form of Kidney
Damage
Analgesic nephropathy is a chronic kidney disease characterized by papillary necrosis and

interstitial nephritis.[6][7] The long-term and excessive use of analgesic mixtures containing

phenacetin was identified as the primary cause of this condition.

Numerous case-control studies established a strong link between phenacetin consumption

and the risk of developing analgesic nephropathy. A landmark Australian study demonstrated a

relative risk of 17 (95% CI, 8.5 to 34.7) for developing analgesic nephropathy in individuals who

consumed large quantities of phenacetin-containing analgesics.[8]
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Study (Year) Population Key Finding

McCredie et al. (1988)
Australian bladder cancer

patients

Lifetime use of 0.1 kg or more

of phenacetin was associated

with a significant 2-fold

increased risk of bladder

cancer.[1]

Piper et al. (1986) US bladder cancer patients

Heavy, daily use of

phenacetin-containing

analgesics was associated

with a non-significant

increased risk of bladder

cancer.[1]

McLaughlin et al. (1984) US kidney cancer patients

Reported an increased risk of

kidney cancer among regular

users of phenacetin-containing

preparations, though the

findings were not statistically

significant.[1]

Australian Study (McCredie et

al., 1993)

Australian renal pelvis and

ureter cancer patients

Showed a highly increased

relative risk and a strong,

statistically significant dose-

response relationship between

phenacetin consumption and

cancers of the renal pelvis and

ureter.[1]

Swiss Prospective Study

(Dubach et al., 1991)

623 healthy women using

phenacetin-containing

analgesics and 621 non-users

Over 20 years, phenacetin

users had a relative risk of

16.1 for death from urologic or

renal disease.[9]

Carcinogenicity: A Clear and Present Danger
The International Agency for Research on Cancer (IARC) has classified phenacetin as a

Group 1 carcinogen, meaning it is carcinogenic to humans.[1] The primary cancer associated
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with phenacetin use is urothelial carcinoma, particularly of the renal pelvis.[3][4]

Case-control studies have consistently demonstrated a positive association between the use of

phenacetin-containing analgesics and cancers of the renal pelvis and bladder, with relative

risks ranging from 2.4 to over 6.[10][11] A population-based case-control study in New South

Wales, Australia, found that phenacetin/aspirin compound analgesics increased the risk of

renal pelvic cancer by a factor of 12.2 (95% CI 6.8-22.2).[12]

Animal studies provided crucial supporting evidence. Long-term feeding of phenacetin to rats

and mice induced both benign and malignant tumors of the urinary tract.[1][13]

Study (Year) Animal Model Key Finding

Isaka et al. (1979) Rats

Dietary administration of

phenacetin caused benign and

malignant tumors of the urinary

tract and nasal cavity.[1][13]

Johansson (1981) Male Rats

A mixture of phenacetin,

phenazone, and caffeine

caused liver cancer.

Phenacetin alone or with

phenazone slightly increased

kidney tumors.[13][14]

Mechanistic Insights into Phenacetin Toxicity
The toxicity of phenacetin is not due to the parent compound itself but rather to its metabolic

products.

Metabolic Activation
Phenacetin is primarily metabolized in the liver. The major pathway involves O-deethylation to

form paracetamol (acetaminophen), which is the clinically relevant analgesic.[4] However, a

minor but critical pathway involves the deacetylation of phenacetin to the carcinogenic

metabolite, p-phenetidine.[4] Furthermore, the paracetamol formed can be bioactivated by
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cyclooxygenases in the kidney to N-acetyl-p-benzoquinoneimine (NAPQI), a reactive

metabolite that depletes cellular glutathione and leads to oxidative damage.[6]

Phenacetin Metabolic Pathways

Phenacetin

Paracetamol
(Acetaminophen)

O-deethylation
(Major Pathway)

p-Phenetidine
(Carcinogenic)

Deacetylation
(Minor Pathway)

NAPQI
(Reactive Metabolite)

Bioactivation
(Cyclooxygenase in Kidney)

Cell Damage &
Necrosis

Glutathione
Depletion

Oxidative
Stress

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Analgesic_nephropathy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Phenacetin's metabolic activation pathways.

Signaling Pathways to Toxicity
The reactive metabolites of phenacetin are thought to initiate a cascade of cellular events

leading to nephrotoxicity and carcinogenesis. The depletion of glutathione by NAPQI leads to

increased oxidative stress, lipid peroxidation, and damage to cellular macromolecules,

including DNA. This can trigger apoptotic and necrotic cell death pathways in the renal papilla.

The carcinogenic metabolite, p-phenetidine, is believed to act as a tumor initiator.

Signaling Pathways in Phenacetin-Induced Toxicity
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Cellular pathways to phenacetin toxicity.

Key Experimental Protocols
The following summarizes the methodology of a pivotal animal study that provided strong

evidence for the carcinogenicity of phenacetin.

Long-Term Feeding Study in Rats (Isaka et al., 1979)
Objective: To assess the carcinogenicity of phenacetin in Sprague-Dawley rats.

Methodology:

Animal Model: Male and female Sprague-Dawley rats.

Dietary Administration: Two groups of 50 male and 50 female rats were fed diets

containing either 2.5% or 1.25% phenacetin for 18 months. This was followed by a 6-

month period on a basal diet.

Control Group: A control group of 65 male and 65 female rats received only the basal diet

for 24 months.

Endpoint: Animals were monitored for tumor development. Surviving animals were

sacrificed at 24 months, and all animals underwent histopathological examination of their

organs.

Results: A high incidence of neoplasms was observed in the phenacetin-fed groups. In the

2.5% phenacetin group, 96.3% of males and 77.8% of females developed tumors. In the

1.25% group, the rates were 90.9% for males and 76.0% for females. The tumors were

predominantly located in the nasal cavity and urinary tract.[15]
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Workflow of Isaka et al. (1979) Carcinogenicity Study
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Isaka et al. (1979) experimental workflow.
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Conclusion
The withdrawal of phenacetin from the market serves as a critical case study in

pharmacovigilance and the importance of post-market surveillance. The convergence of

evidence from epidemiological studies, animal models, and mechanistic research unequivocally

demonstrated the significant risks of nephrotoxicity and carcinogenicity associated with long-

term phenacetin use. This body of work not only led to the removal of a harmful drug but also

advanced our understanding of chemically-induced kidney disease and cancer. The lessons

learned from the phenacetin story continue to inform modern drug development and regulatory

practices, emphasizing the paramount importance of patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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